molecular formula C18H23N3O6S B2607446 1,4-dimethyl 2-{[4-(ethoxycarbonyl)piperazine-1-carbothioyl]amino}benzene-1,4-dicarboxylate CAS No. 717830-79-0

1,4-dimethyl 2-{[4-(ethoxycarbonyl)piperazine-1-carbothioyl]amino}benzene-1,4-dicarboxylate

Cat. No.: B2607446
CAS No.: 717830-79-0
M. Wt: 409.46
InChI Key: BFNOEXWZSUQMPU-UHFFFAOYSA-N
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Description

1,4-dimethyl 2-{[4-(ethoxycarbonyl)piperazine-1-carbothioyl]amino}benzene-1,4-dicarboxylate is an organic compound with a complex structure that includes a benzene ring substituted with dimethyl groups and a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-dimethyl 2-{[4-(ethoxycarbonyl)piperazine-1-carbothioyl]amino}benzene-1,4-dicarboxylate typically involves multiple steps. One common method includes the reaction of 1,4-dimethylbenzene with ethyl chloroformate and piperazine under basic conditions. The reaction proceeds through nucleophilic substitution, where the piperazine ring is introduced to the benzene ring. The reaction conditions often require a solvent such as dichloromethane and a base like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity of the compound.

Chemical Reactions Analysis

Types of Reactions

1,4-dimethyl 2-{[4-(ethoxycarbonyl)piperazine-1-carbothioyl]amino}benzene-1,4-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur, where functional groups on the benzene ring are replaced by other nucleophiles such as halides or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Halides or amines in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines or alcohols.

    Substitution: Various substituted benzene derivatives.

Scientific Research Applications

1,4-dimethyl 2-{[4-(ethoxycarbonyl)piperazine-1-carbothioyl]amino}benzene-1,4-dicarboxylate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1,4-dimethyl 2-{[4-(ethoxycarbonyl)piperazine-1-carbothioyl]amino}benzene-1,4-dicarboxylate involves its interaction with specific molecular targets. The piperazine ring can interact with enzymes or receptors, modulating their activity. The compound may also interfere with cellular pathways, leading to changes in cell function and behavior. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    1,4-dimethylpiperazine: A simpler compound with a piperazine ring substituted with dimethyl groups.

    Ethyl 4-(piperazin-1-yl)benzoate: Contains a piperazine ring and a benzene ring with an ethoxycarbonyl group.

Uniqueness

1,4-dimethyl 2-{[4-(ethoxycarbonyl)piperazine-1-carbothioyl]amino}benzene-1,4-dicarboxylate is unique due to its combination of functional groups, which confer specific chemical and biological properties

Properties

IUPAC Name

dimethyl 2-[(4-ethoxycarbonylpiperazine-1-carbothioyl)amino]benzene-1,4-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O6S/c1-4-27-18(24)21-9-7-20(8-10-21)17(28)19-14-11-12(15(22)25-2)5-6-13(14)16(23)26-3/h5-6,11H,4,7-10H2,1-3H3,(H,19,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFNOEXWZSUQMPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=S)NC2=C(C=CC(=C2)C(=O)OC)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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